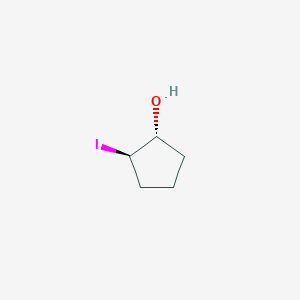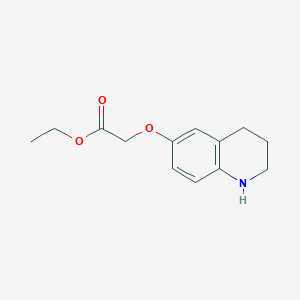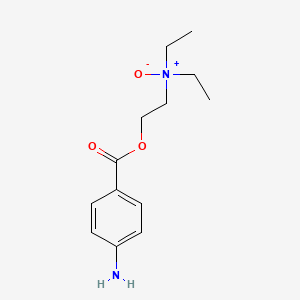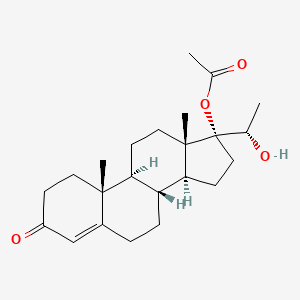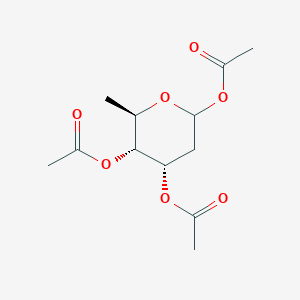
(4S,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-ribo-Hexopyranose, 2,6-dideoxy-, 1,3,4-triacetate: is a derivative of a deoxy sugar, which is a type of sugar molecule that lacks one or more oxygen atoms compared to the typical sugar structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-ribo-Hexopyranose, 2,6-dideoxy-, 1,3,4-triacetate typically involves the acetylation of D-ribo-Hexopyranose, 2,6-dideoxy-. The process generally includes the following steps:
Starting Material: D-ribo-Hexopyranose, 2,6-dideoxy-.
Acetylation: The hydroxyl groups at positions 1, 3, and 4 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
化学反应分析
Types of Reactions
D-ribo-Hexopyranose, 2,6-dideoxy-, 1,3,4-triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: D-ribo-Hexopyranose, 2,6-dideoxy-.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
D-ribo-Hexopyranose, 2,6-dideoxy-, 1,3,4-triacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of D-ribo-Hexopyranose, 2,6-dideoxy-, 1,3,4-triacetate involves its interaction with specific molecular targets and pathways. The acetyl groups can influence the compound’s reactivity and interactions with enzymes and other biomolecules. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2,6-Dideoxy-3-O-methyl-D-ribo-hexopyranose
- 2,6-Dideoxy-3-C-methyl-α-D-ribo-hexopyranose
- 1,6-Anhydro-2,4-dideoxy-β-D-ribo-hexopyranose
Uniqueness
D-ribo-Hexopyranose, 2,6-dideoxy-, 1,3,4-triacetate is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C12H18O7 |
|---|---|
分子量 |
274.27 g/mol |
IUPAC 名称 |
[(2R,3R,4S)-3,6-diacetyloxy-2-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C12H18O7/c1-6-12(19-9(4)15)10(17-7(2)13)5-11(16-6)18-8(3)14/h6,10-12H,5H2,1-4H3/t6-,10+,11?,12-/m1/s1 |
InChI 键 |
QKPIXQGRPBEVLX-MTUJRNEISA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@H](CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


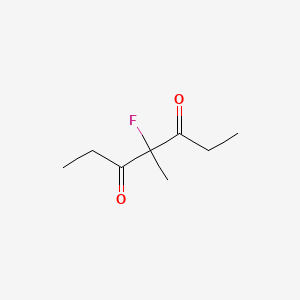
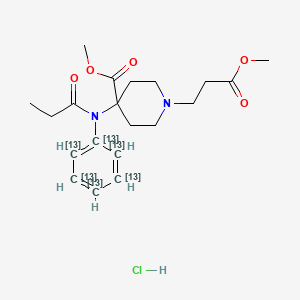
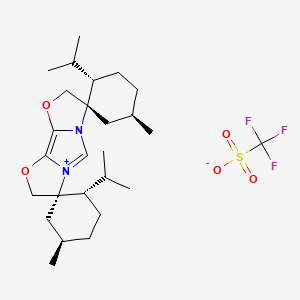
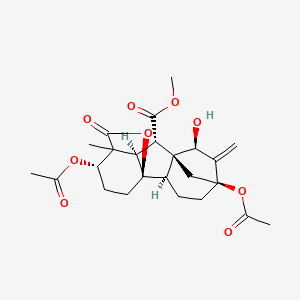

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13447070.png)

![9-Oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13447076.png)


